molecular formula C18H15ClFN3O2S B11680247 (2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11680247
M. Wt: 391.8 g/mol
InChI Key: ODFSGGSFXUFRKO-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound. It belongs to the class of thiazinane derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazinane ring, a chlorophenyl group, a fluorophenyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using chlorinated and fluorinated aromatic compounds.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinane ring or the methyl group.

    Reduction: Reduction reactions could target the imino group or the carbonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of thiazinane compounds have been studied for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chlorophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This combination of functional groups may confer unique biological and chemical properties compared to other thiazinane derivatives.

Properties

Molecular Formula

C18H15ClFN3O2S

Molecular Weight

391.8 g/mol

IUPAC Name

2-(3-chlorophenyl)imino-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15ClFN3O2S/c1-23-16(24)10-15(17(25)22-14-8-3-2-7-13(14)20)26-18(23)21-12-6-4-5-11(19)9-12/h2-9,15H,10H2,1H3,(H,22,25)

InChI Key

ODFSGGSFXUFRKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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